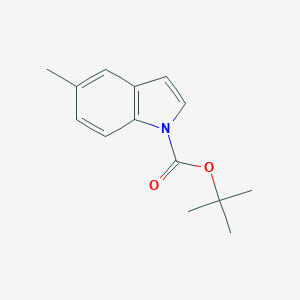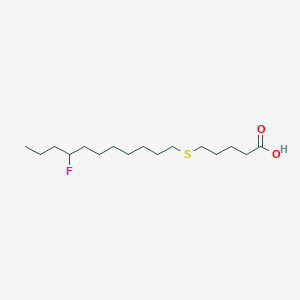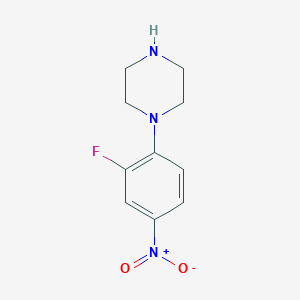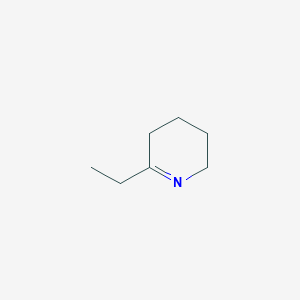
Lysogb3
Overview
Description
Lyso-Globotriaosylceramide (d18:1) is a form of globotriaosylceramide that lacks the fatty acyl group. This compound is significant in the study of lysosomal storage disorders, particularly Fabry disease, where it accumulates due to a deficiency in the enzyme α-galactosidase A .
Mechanism of Action
Target of Action
Lysogb3, also known as globotriaosylsphingosine, is a deacylated metabolite of globotriaosylceramide (Gb3). It is primarily associated with Fabry disease, a rare, progressive X-linked lysosomal disorder . The primary target of this compound is the enzyme α-galactosidase A (α-Gal A), which is deficient in individuals with Fabry disease . This enzyme is responsible for breaking down glycolipids such as Gb3 .
Mode of Action
In the context of Fabry disease, the deficiency of α-Gal A leads to the systemic accumulation of glycolipids, predominantly Gb3 and its deacylated derivative, this compound . This compound interacts with its target, α-Gal A, leading to its accumulation within lysosomes . This accumulation is detected at high levels in the plasma of patients with classic Fabry disease .
Biochemical Pathways
The accumulation of this compound affects various biochemical pathways. It is known to accrue in many cell types, such as capillary endothelial, renal, cardiac, and nerve cells . Several studies implicate the activation of Toll-like receptors as a trigger of inflammatory and fibrotic cascades, which ultimately lead to multisystem dysfunction and death from cardiac disease, renal failure, or cerebrovascular disease .
Pharmacokinetics
The pharmacokinetics of this compound involves its rapid clearance from the plasma after a single injection, showing equal reductions in tissue and plasma sphingolipids . The formation of antibodies against the recombinant α-gal a can negatively affect the reduction of plasma this compound .
Result of Action
The accumulation of this compound in the body due to the deficiency of α-Gal A leads to various clinical manifestations. These include left ventricular mass index (LVMi), estimated glomerular filtration rate (eGFR), and pain . No significant correlations were identified between changes in this compound and changes in lvmi, egfr, or pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of dried blood spots (DBS) compared to conventional plasma in measurements of this compound concentration has been studied . Moreover, the effect of enzyme replacement therapy (ERT) and the influence of anti-agalsidase alfa antibodies on the plasma this compound concentration have been examined .
Biochemical Analysis
Biochemical Properties
LysoGb3 plays a crucial role in biochemical reactions associated with Fabry disease. It is formed by the enzyme acid ceramidase from accumulating Gb3 in lysosomes . The accumulation of this compound is due to a deficiency of the enzyme α-galactosidase A . This enzyme is responsible for breaking down glycolipids such as Gb3 .
Cellular Effects
The accumulation of this compound in cells leads to various cellular impairments and organ failures . It stimulates many biological processes, including cytokine release, epithelial-mesenchymal transdifferentiation, oxidative stress, and the remodeling of vascular walls . These processes result in subtle initial inflammation and eventually tissue fibrosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It can leave cells and reach the circulation, resulting in over a hundred-fold elevated plasma levels in classic Fabry disease males .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, enzyme replacement therapy (ERT) initially reduces the elevated plasma this compound level rapidly in classic Fabry males, and gradually in most of the later-onset Fabry males and Fabry females . The formation of antibodies against the recombinant enzyme can negatively affect the reduction of plasma this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. In Fabry knockout mice, after a single injection, both enzymes were rapidly cleared from the plasma and showed equal reductions in tissue and plasma sphingolipids .
Metabolic Pathways
This compound is involved in the metabolic pathways of Fabry disease. The enzymatic defect in Fabry disease leads to systemic accumulation of glycolipids, predominantly Gb3 . The sphingoid base this compound is formed by the enzyme acid ceramidase from accumulating Gb3 in lysosomes .
Transport and Distribution
This compound can leave cells and reach the circulation, resulting in over a hundred-fold elevated plasma levels in classic Fabry disease males . This suggests that this compound can be transported and distributed within cells and tissues.
Subcellular Localization
This compound accumulates in lysosomes due to a deficiency of the enzyme α-galactosidase A . This subcellular localization to lysosomes is a key aspect of its activity and function in the context of Fabry disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lyso-Globotriaosylceramide (d18:1) can be synthesized through a series of chemical reactions involving the removal of the fatty acyl group from globotriaosylceramide. The compound is typically prepared in a laboratory setting using specific solvents such as chloroform, methanol, and water in a 4:3:1 ratio . The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the removal of the fatty acyl group.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of lyso-globotriaosylceramide (d18:1) on a larger scale would likely involve similar chemical processes as those used in laboratory settings, with additional steps to ensure purity and consistency. The compound is stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Lyso-Globotriaosylceramide (d18:1) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and the presence of catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Lyso-Globotriaosylceramide (d18:1) has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Globotriaosylceramide: The parent compound from which lyso-globotriaosylceramide (d18:1) is derived.
Lyso-Globotetraosylceramide: Another sphingolipid that binds to different toxins and has distinct biological roles.
Uniqueness
Lyso-Globotriaosylceramide (d18:1) is unique due to its lack of the fatty acyl group, which alters its binding properties and biological effects. This makes it particularly useful in studying lysosomal storage disorders and developing targeted therapies .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGNVOCPFLXGDQ-TWHXEDJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H67NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126550-86-5 | |
| Record name | Globotriaosyl lysosphingolipid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126550865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)




